molecular formula C10H9FO4 B8758700 Methyl 7-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 819800-84-5

Methyl 7-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No. B8758700
M. Wt: 212.17 g/mol
InChI Key: FVNJDZAEVSFUAG-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

A suspension of difluoroboranylium {8-[(methyloxy)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}diazenide (1.0 g, 3.46 mmol) in 1,2,4-trichlorobenzene (10 mL) was heated to 110° C. and allowed to stir for 3 h. The reaction mixture was then cooled to room temperature and purified immediately by flash column chromatography (SiO2, 100% hexanes, 30% ethyl acetate/hexanes) to yield 400 mg (54%) of methyl 7-fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylate as a white powder: 1H NMR (400 MHz, CDCl3): 7.11 (dd, J=3.2, 8.8 Hz, 1H), 6.78 (dd, J=3.2, 8.8 Hz, 1H), 4.35-4.28 (m, 4H), 3.89 (s, 3H).

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=[C:7](N=[N-])[CH:6]=1)=[O:4].[F:17][B+]F>ClC1C=CC(Cl)=CC=1Cl>[F:17][C:7]1[CH:6]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[C:10]2[O:11][CH2:12][CH2:13][O:14][C:9]=2[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=CC(=CC2=C1OCCO2)N=[N-].F[B+]F
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
to stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified immediately by flash column chromatography (SiO2, 100% hexanes, 30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C2=C(OCCO2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.